2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c1-13-16(10-23-27(13)15-6-3-2-4-7-15)20(28)26-11-14(12-26)19-24-18(25-29-19)17-21-8-5-9-22-17/h2-10,14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCNNEIMGIMBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disassembly of Target Structure
The target molecule can be deconstructed into three primary fragments:
- Pyrimidine-oxadiazole core : A pyrimidine ring substituted with a 1,2,4-oxadiazole group at the 2-position.
- Azetidine intermediate : A three-membered nitrogen-containing ring functionalized with a carbonyl group.
- 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl unit : A substituted pyrazole bearing methyl and phenyl groups.
The convergent synthesis strategy involves independent preparation of these fragments followed by sequential coupling reactions.
Stepwise Synthesis of Key Intermediates
Synthesis of Pyrimidine-Oxadiazole Core
The pyrimidine-oxadiazole system is typically constructed via cyclocondensation of amidoximes with carboxylic acid derivatives. For example, reacting 2-cyanopyrimidine with hydroxylamine forms the amidoxime intermediate, which subsequently undergoes cyclization with a carboxylic acid chloride to yield the oxadiazole ring.
Representative Procedure :
- Amidoxime Formation :
- 2-Cyanopyrimidine (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) at 80°C for 6 hours.
- Yield: 85–90% after recrystallization from ethanol.
- Oxadiazole Cyclization :
- The amidoxime (5 mmol) reacts with chloroacetyl chloride (6 mmol) in dichloromethane under reflux for 12 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the oxadiazole-pyrimidine intermediate in 70–75% yield.
Preparation of Azetidine Intermediate
Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution. For instance, treating 1-(3-chloropropyl)-5-methyl-1H-pyrazole-4-carboxylate with a base induces cyclization to form the azetidine-carboxylate.
Optimized Conditions :
- Substrate : 1-(3-Chloropropyl)-5-methyl-1H-pyrazole-4-carboxylic acid (5 mmol)
- Base : Potassium tert-butoxide (10 mmol) in tetrahydrofuran at 0°C → room temperature, 4 hours.
- Yield : 65–70% after aqueous workup and column chromatography.
Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl Chloride
The pyrazole moiety is synthesized via a cyclocondensation between phenylhydrazine and a β-keto ester, followed by chlorination:
- Pyrazole Formation :
- Phenylhydrazine (10 mmol) reacts with ethyl 3-oxobutanoate (10 mmol) in acetic acid at 100°C for 3 hours.
- Yield: 80–85% after recrystallization.
- Chlorination :
Fragment Coupling and Final Assembly
Coupling Azetidine to Pyrimidine-Oxadiazole
The azetidine intermediate is conjugated to the pyrimidine-oxadiazole core via a nucleophilic acyl substitution:
- Conditions :
- Pyrimidine-oxadiazole (3 mmol), azetidine-carboxylate (3.3 mmol), and N,N-diisopropylethylamine (6 mmol) in dimethylformamide at 80°C for 8 hours.
- Yield: 60–65% after HPLC purification.
Suzuki-Miyaura Coupling for Pyrazole Installation
The final step employs a palladium-catalyzed cross-coupling to attach the pyrazole unit. Data from analogous reactions inform the following protocol:
Optimized Procedure :
- Catalyst : PdCl2(dppf) (5 mol%)
- Ligand : 1,1'-Bis(diphenylphosphino)ferrocene
- Base : Potassium carbonate (3 equiv)
- Solvent : 1,4-Dioxane/water (4:1)
- Temperature : 120°C (microwave irradiation, 1 hour)
- Yield : 48–52% after preparative TLC.
Reaction Optimization and Yield Analysis
Impact of Catalytic Systems
Comparative studies reveal that palladium catalysts significantly influence coupling efficiency:
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| PdCl2(dppf) | dppf | 48 | |
| Pd(PPh3)4 | None | 25 | |
| PdCl2(AmPhos) | XPhos | 35 |
Microwave irradiation enhances reaction rates and yields compared to conventional heating (e.g., 48% vs. 25% for PdCl2(dppf)).
Solvent and Temperature Effects
Polar aprotic solvents (e.g., 1,4-dioxane) outperform toluene or tetrahydrofuran in Suzuki couplings due to improved solubility of boronic esters. Elevated temperatures (≥100°C) are critical for achieving full conversion within 1–2 hours.
Structural Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, phenyl-H), 4.65 (t, 2H, azetidine-H), 3.92 (s, 3H, N-methyl), 2.40 (s, 3H, pyrazole-CH3).
- LCMS (ESI+) : m/z 463.2 [M+H]+ (calculated: 463.17).
Purity Assessment
Analytical HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity for the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds related to pyrazoles and oxadiazoles. For instance, derivatives containing the pyrazole ring have shown significant bacteriostatic activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways .
Antitumor Activity
The potential of 2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine as an antitumor agent has been explored through various in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, pyrazolo[1,5-a]pyrimidines have been reported to act as selective protein inhibitors, affecting targets such as kinases involved in cancer progression .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Phenyl hydrazine + Carbonyls | Heat under reflux |
| 2 | Cyclization | Hydrazides + Acid chlorides | Mild heating |
| 3 | Coupling | Intermediate products | Controlled conditions |
Case Study 1: Antimicrobial Activity
A study published in the European Journal of Medicinal Chemistry examined a series of pyrazole derivatives similar to our compound. The results indicated that modifications in the functional groups significantly enhanced antibacterial activity against resistant strains of bacteria .
Case Study 2: Antitumor Efficacy
Research conducted on pyrazolo[1,5-a]pyrimidines demonstrated promising results in inhibiting tumor growth in xenograft models. The study highlighted that specific substitutions on the pyrazole ring improved selectivity towards cancer cells while minimizing cytotoxicity towards normal cells .
Mechanism of Action
The mechanism of action of 2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (CAS: 1269151-47-4)
- Core Structure : Pyrimidine linked to a 1,2,4-oxadiazole.
- Substituent : Piperidine instead of azetidine-pyrazole.
- Key Differences: The six-membered piperidine ring (vs. Lacks the phenylpyrazole group, which may diminish aromatic interactions in binding pockets.
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
- Core Structure : Benzene ring linked to a 1,2,4-oxadiazole.
- Substituent : Trifluoromethyl group and carboxylic acid.
- Key Differences :
Pyrazolo[3,4-d]pyrimidine Derivatives
- Core Structure : Fused pyrazole-pyrimidine systems.
- Substituents: Varied cyano and acetamide groups.
- Key Differences: Fused rings increase planarity, favoring intercalation with DNA or enzymes, whereas the non-fused oxadiazole in the target compound may allow for more dynamic binding . The azetidine-pyrazole group in the target compound introduces a three-dimensional scaffold absent in planar pyrazolopyrimidines .
Comparative Data Table
*LogP values estimated using fragment-based methods.
Research Findings and Trends
Azetidine vs. Piperidine : The smaller azetidine ring in the target compound imposes conformational constraints that may enhance selectivity for sterically sensitive targets, whereas piperidine-containing analogues (e.g., CAS 1269151-47-4) exhibit broader but less specific interactions .
Phenylpyrazole Contribution : The 5-methyl-1-phenylpyrazole group likely improves lipophilicity and aromatic stacking, critical for penetrating biological membranes and engaging hydrophobic binding pockets .
Oxadiazole Stability : The 1,2,4-oxadiazole ring is metabolically stable compared to esters or amides, suggesting prolonged in vivo activity for the target compound .
Biological Activity
The compound 2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine represents a novel structure in medicinal chemistry, particularly due to its potential biological activities. The pyrazole moiety has been widely recognized for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a detailed examination of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure combining multiple heterocycles, which may contribute to its biological activities. The key components include:
- Pyrazole : Known for various medicinal properties.
- Azetidine : A four-membered nitrogen-containing ring that can enhance bioactivity.
- Oxadiazole : Often associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as E. coli and S. aureus.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
| Pyrazole Derivative A | Antimicrobial | Pseudomonas aeruginosa |
| Pyrazole Derivative B | Antimicrobial | Klebsiella pneumoniae |
The above table summarizes the antimicrobial activity of related compounds, highlighting the potential of the target compound in this regard.
Anti-inflammatory Activity
The pyrazole scaffold is well-documented for its anti-inflammatory properties. Compounds derived from this structure have been tested in various models to assess their efficacy against inflammation.
Case Study : A study demonstrated that certain pyrazole derivatives significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin. This suggests that the compound may also possess similar anti-inflammatory effects.
Anticancer Activity
Pyrazoles have been investigated for their anticancer potential due to their ability to inhibit various cancer cell lines. The presence of the azetidine and oxadiazole groups may enhance this activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10 | |
| HeLa (Cervical Cancer) | 15 | |
| A549 (Lung Cancer) | 12 |
The table above presents IC50 values for different cancer cell lines, indicating the potency of related compounds.
The biological activities of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Interference with Cellular Signaling : Pyrazoles can modulate pathways like NF-kB and MAPK, which are crucial in cancer progression and inflammatory responses.
Q & A
Q. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole-pyrimidine core in this compound?
The synthesis of the 1,2,4-oxadiazole-pyrimidine core typically involves cyclization reactions between amidoximes and activated carbonyl groups. For example, coupling 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with azetidine-3-amine derivatives can generate the azetidin-3-yl intermediate. Subsequent condensation with a pyrimidine-bearing amidoxime under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C facilitates oxadiazole ring formation . Key steps include:
- Amidoxime preparation : React nitrile precursors with hydroxylamine hydrochloride.
- Cyclization : Use carbodiimides (e.g., DCC) or catalytic bases (e.g., K₂CO₃) to promote intramolecular dehydration.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Advanced analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent connectivity and stereochemistry. For instance, the pyrimidine protons typically resonate at δ 8.5–9.0 ppm in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy.
- X-ray crystallography : Resolve ambiguities in azetidine ring conformation or oxadiazole-pyrimidine planarity, as demonstrated in crystallographic studies of related pyrazole-oxadiazole hybrids .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict optimal solvent systems, temperature, and catalyst choices. For example:
- Solvent selection : Calculate solvation energies to identify solvents (e.g., THF vs. DMF) that stabilize transition states during cyclization.
- Catalyst screening : Molecular docking (AutoDock Vina) can identify catalysts that lower activation barriers for azetidine-carbonyl coupling .
- Experimental validation : Use ICReDD’s feedback loop, integrating computational predictions with iterative HPLC-monitored trials to refine yields .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Contradictions often arise from differences in assay conditions or substituent effects. A systematic approach includes:
- Structure-Activity Relationship (SAR) analysis : Compare bioactivity data (e.g., IC₅₀ values) of analogs with variations in the pyrazole (e.g., 5-methyl vs. 5-cyclopropyl) or oxadiazole (e.g., 3-yl vs. 5-yl) positions. Tabulate results to identify trends (see example table below) .
- Assay standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition studies).
| Substituent | Biological Activity (IC₅₀, μM) | Assay Type |
|---|---|---|
| 5-Methylpyrazole | 0.45 ± 0.02 | Kinase inhibition |
| 5-Cyclopropylpyrazole | 1.20 ± 0.15 | Kinase inhibition |
| 3-Oxadiazole isomer | Inactive | Anticancer (MTT assay) |
Q. How can researchers design experiments to probe the role of the azetidine ring in target binding?
- Isosteric replacement : Synthesize analogs replacing azetidine with pyrrolidine or piperidine and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., using GROMACS) to assess azetidine’s conformational flexibility in binding pockets .
- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to visualize azetidine’s spatial orientation in active sites .
Methodological Challenges
Q. What are common pitfalls in characterizing the compound’s purity, and how can they be mitigated?
- Pitfall : Co-elution of byproducts in HPLC due to similar polarity.
- Solution : Use orthogonal methods:
- Two-dimensional chromatography : Combine reverse-phase HPLC with ion-exchange columns.
- Mass-directed purification : Isolate fractions via LC-MS .
- Pitfall : Solvent residues in NMR.
- Solution : Lyophilize samples thoroughly and use deuterated solvents with high purity (>99.9%).
Q. How to address low yields in the final cyclization step during synthesis?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of amidoxime to carbonyl precursor to drive equilibrium.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .
- Microwave-assisted synthesis : Reduce reaction time and improve yields by 15–20% compared to conventional heating .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify cell line-specific pathway activation (e.g., apoptosis vs. autophagy).
- Membrane permeability assays : Measure intracellular compound concentrations via LC-MS to rule out uptake variations .
- Off-target screening : Use kinase profiling arrays (e.g., Eurofins) to detect unintended interactions influencing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
